
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxy group on a cyclohexane ring, makes it an interesting subject for research and application in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-3-Amino-5-methoxycyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an ester, followed by the introduction of the amino and methoxy groups. Common synthetic routes include:
Reduction of Ketones or Esters: Using reducing agents like sodium borohydride or lithium aluminum hydride to convert the precursor into the desired alcohol.
Amination: Introducing the amino group through nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Methoxylation: Adding the methoxy group via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the reduction of precursors.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the desired chiral configuration.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more saturated compounds, often using hydrogen gas in the presence of a catalyst.
Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Ammonia, amines, methyl iodide, dimethyl sulfate, and various bases or acids depending on the desired substitution.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: More saturated alcohols or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the amino or methoxy groups.
Applications De Recherche Scientifique
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various conditions, including neurological disorders and infections.
Industry: Utilized in the production of fine chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (1R,3R,5S)-3-Amino-5-methoxycyclohexanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Shares a similar bicyclic structure but differs in functional groups and applications.
(1R,2R,3R,5S)-(-)-Isopinocampheol: Another chiral compound with a similar cyclohexane ring but different substituents.
Uniqueness
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol is unique due to its specific combination of amino and methoxy groups on a cyclohexane ring, providing distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(1R,3R,5S)-3-amino-5-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-3-5(8)2-6(9)4-7/h5-7,9H,2-4,8H2,1H3/t5-,6-,7+/m1/s1 |
Clé InChI |
LLAGSWHSEWRART-QYNIQEEDSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H](C[C@H](C1)O)N |
SMILES canonique |
COC1CC(CC(C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


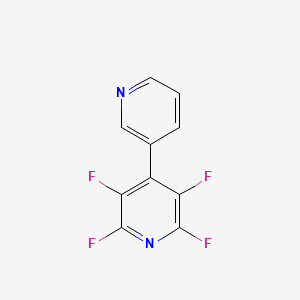
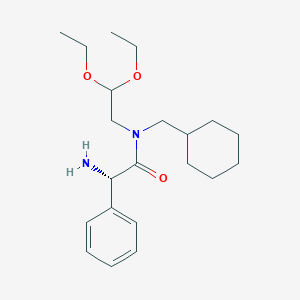
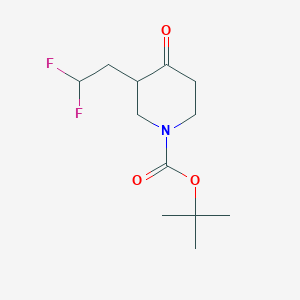
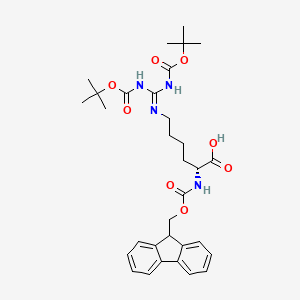
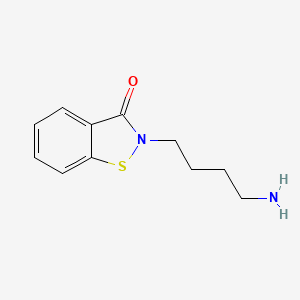
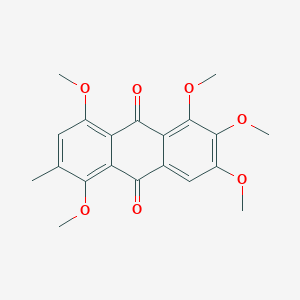

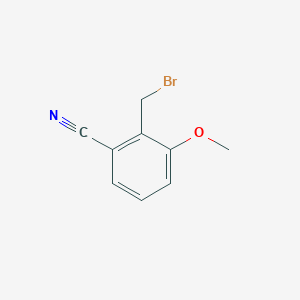
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)


![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
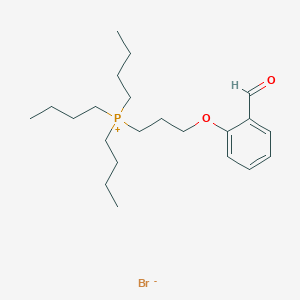
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
